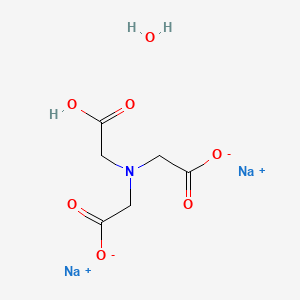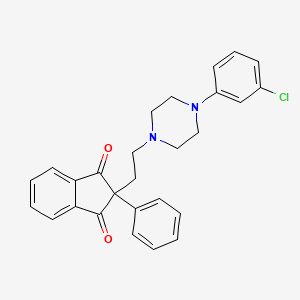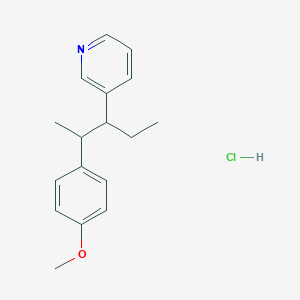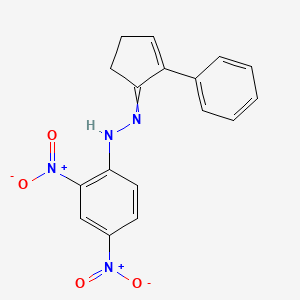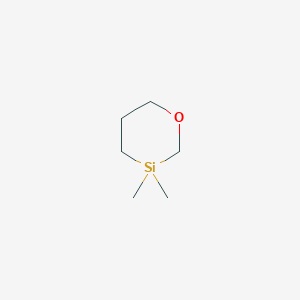
Ethyl bis(phenylethynyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bis(phenylethynyl)phosphinate is an organophosphorus compound with the molecular formula C18H15O2P It is characterized by the presence of two phenylethynyl groups attached to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(phenylethynyl)phosphinate typically involves the reaction of ethyl phosphinate with phenylacetylene under specific conditions. One common method is the Arbusov reaction, where ethyl bis(bromomethyl)phosphinate reacts with triethyl phosphite and trimethyl phosphite to produce bis(phosphonomethyl)phosphinate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl bis(phenylethynyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may involve ligands such as proline or pipecolinic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates.
Wissenschaftliche Forschungsanwendungen
Ethyl bis(phenylethynyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl bis(phenylethynyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, its derivatives may inhibit enzymes by mimicking natural substrates or transition states . The exact pathways and targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Phosphinic Acid: Similar in structure but lacks the phenylethynyl groups.
Phosphonates: Contain a phosphorus-carbon bond but differ in their chemical properties and reactivity.
Phosphates: Widely found in nature and have different biological roles compared to phosphinates.
Uniqueness: Ethyl bis(phenylethynyl)phosphinate is unique due to the presence of phenylethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Eigenschaften
CAS-Nummer |
25411-71-6 |
|---|---|
Molekularformel |
C18H15O2P |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-[ethoxy(2-phenylethynyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C18H15O2P/c1-2-20-21(19,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,2H2,1H3 |
InChI-Schlüssel |
GEERCFCVZLZTDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



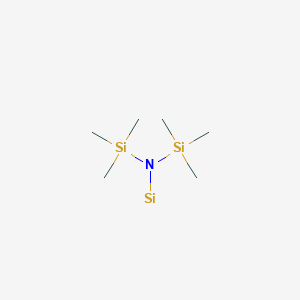


![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
